

Application Notes and Protocols for UV Spectrophotometric Estimation of Cefpodoxime Proxetil

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Compound of Interest

Compound Name: Cefpodoxime

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This document provides detailed application notes and standardized protocols for the quantitative estimation of **Cefpodoxime** proxetil in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to high-performance liquid chromatography (HPLC) for routine analysis.

Introduction

Cefpodoxime proxetil is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for quality control during drug manufacturing and formulation development. UV-Visible spectrophotometry, based on the principle of measuring the absorption of light by a substance at a specific wavelength, provides a straightforward approach for the quantification of **Cefpodoxime** proxetil. The selection of an appropriate solvent system is critical to achieving adequate solubility and a distinct absorption maximum.

Quantitative Data Summary

The following tables summarize the key parameters from various validated UV spectrophotometric methods for the estimation of **Cefpodoxime** proxetil. This allows for easy comparison of different analytical conditions.

Table 1: Summary of Solvents, Wavelength of Maximum Absorbance (λ_{max}), and Linearity Ranges

Solvent System	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (R^2)
Acetone: 0.1N NaOH (25:75 v/v)	262	2.5 - 12.5	0.9991[1]
0.1 N Methanolic HCl & NaH ₂ PO ₄ Buffer (pH 6.7)	260.8	10 - 70	Not Specified
1 M Urea	Not Specified	10 - 120	0.996[2]
Methanol	235	10 - 50	Not Specified
Ethanol	232	35 - 63	Not Specified
Acetone	330	400 - 600	Not Specified

Table 2: Summary of Validation Parameters

Method (Solvent)	Accuracy (% Recovery)	Precision (%RSD)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Acetone: 0.1N NaOH	100.11 \pm 0.05	< 2	Not Specified	Not Specified	[1]
1 M Urea	99.82 \pm 0.106	< 2	Not Specified	Not Specified	[2]
Methanol (Derivative)	Not Specified	Not Specified	Not Specified	Not Specified	[3]
0.1 N Methanolic HCl & NaH ₂ PO ₄ Buffer (pH 6.7)	Good	Good	Not Specified	Not Specified	[4]

LOD: Limit of Detection, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation

Experimental Protocols

This section provides a detailed methodology for the UV spectrophotometric estimation of **Cefpodoxime** proxetil using a mixture of Acetone and 0.1N Sodium Hydroxide as the solvent system. This method is selected for its simplicity and well-documented validation.^[1]

Materials and Reagents

- **Cefpodoxime** proxetil reference standard
- Acetone (AR grade)
- Sodium Hydroxide (AR grade)
- Distilled water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Visible Spectrophotometer (Double Beam) with 1 cm quartz cuvettes

Preparation of Solutions

- Preparation of 0.1N NaOH Solution: Dissolve 4.0 g of sodium hydroxide in 1000 mL of distilled water.
- Preparation of Solvent System (Diluent): Mix acetone and 0.1N NaOH in a ratio of 25:75 (v/v).
- Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Cefpodoxime** proxetil reference standard and transfer it to a 100 mL volumetric flask. Add 25 mL of acetone and sonicate for 15 minutes to dissolve the drug. Make up the volume to 100 mL with 0.1N NaOH.^[1]

- Preparation of Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute the solution up to the mark with distilled water.[\[1\]](#)
- Preparation of Calibration Curve Solutions: From the working standard solution, pipette out 0.25, 0.5, 0.75, 1.0, and 1.25 mL into a series of 10 mL volumetric flasks. Make up the volume in each flask with distilled water to obtain final concentrations of 2.5, 5.0, 7.5, 10.0, and 12.5 µg/mL, respectively.[\[1\]](#)

Preparation of Sample Solution (from Tablets)

- Weigh and powder 20 tablets of **Cefpodoxime** proxetil.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **Cefpodoxime** proxetil and transfer it to a 100 mL volumetric flask.
- Add 25 mL of acetone and 25 mL of 0.1N NaOH. Shake the flask for 15 minutes.[\[1\]](#)
- Make up the volume to 100 mL with 0.1N NaOH.
- Filter the solution through Whatman filter paper.
- From the filtered solution, prepare a suitable dilution with distilled water to obtain a final concentration within the linearity range (e.g., 7.5 µg/mL).

Spectrophotometric Analysis

- Set the UV-Visible spectrophotometer to scan over the range of 200-400 nm.
- Use the diluent (Acetone: 0.1N NaOH, 25:75 v/v, further diluted with water in the same proportion as the final samples) as a blank.
- Scan the working standard solution to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for **Cefpodoxime** proxetil in this solvent system is approximately 262 nm.[\[1\]](#)
- Measure the absorbance of all the calibration curve solutions and the sample solution at 262 nm.

- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of **Cefpodoxime** proxetil in the sample solution from the calibration curve.

Calculation

Calculate the percentage of **Cefpodoxime** proxetil in the tablet formulation using the following formula:

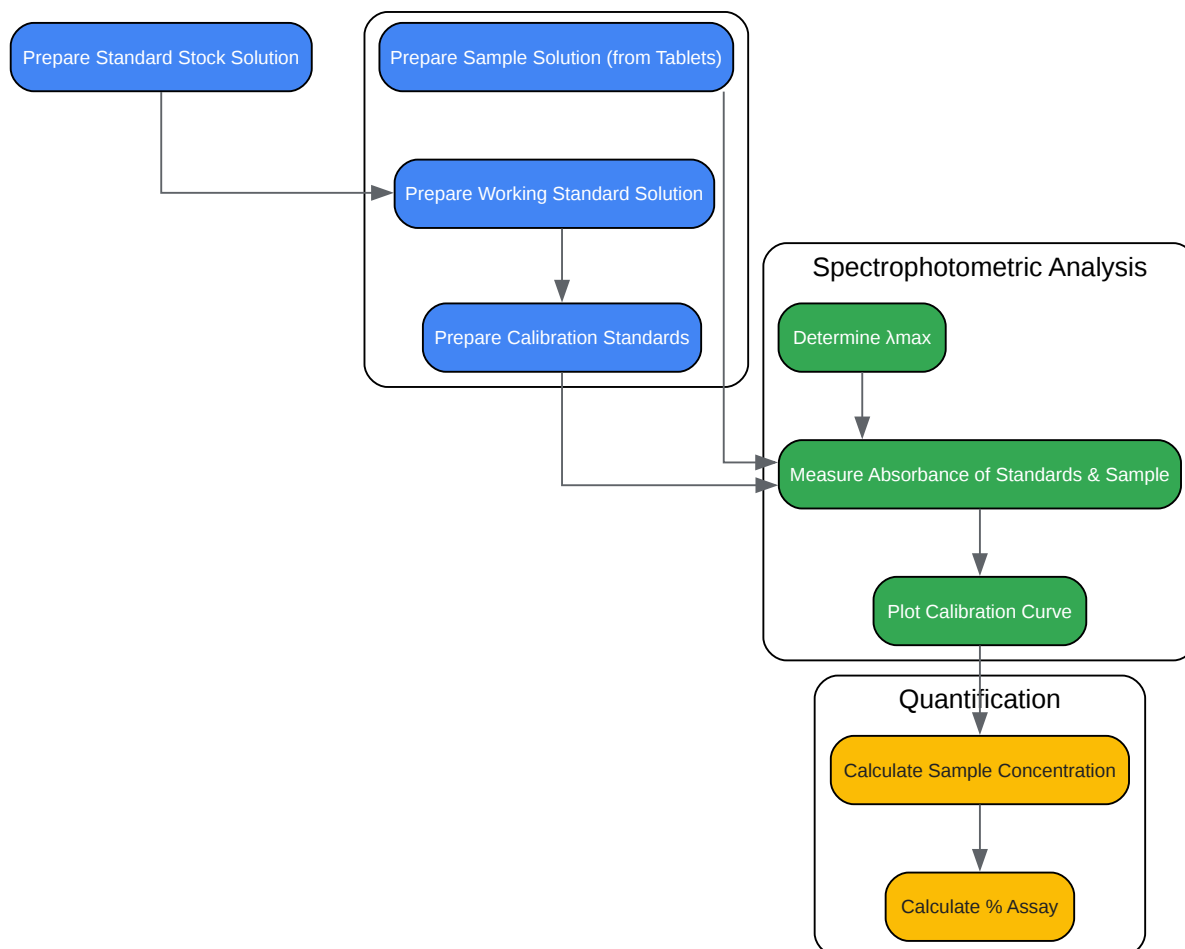
Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by a high correlation coefficient ($R^2 > 0.999$).
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of standard drug is added to the sample and the recovery is calculated.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the percent relative standard deviation (%RSD).
- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the UV spectrophotometric estimation of **Cefpodoxime proxetil**.



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Caption: Experimental workflow for UV spectrophotometric estimation of **Cefpodoxime proxetil**.

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